

# Application Notes and Protocols: Lanicemine as an Adjunctive Therapy in Treatment-Resistant Depression

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Lanicemine (formerly AZD6765) is a low-trapping, non-selective N-methyl-D-aspartate (NMDA) receptor antagonist that was investigated as a rapid-acting antidepressant for treatment-resistant depression (TRD).[1] Unlike the more robust NMDA receptor antagonist ketamine, lanicemine was developed with the hypothesis that its lower trapping properties would result in a more favorable side-effect profile, particularly regarding psychotomimetic and dissociative effects.[1][2] While early clinical studies showed promise, the development of lanicemine for TRD was ultimately discontinued by AstraZeneca in 2013 after failing to meet its primary efficacy endpoints in a pivotal Phase IIb clinical trial.[1][3]

These application notes provide a comprehensive overview of the clinical investigation of **lanicemine** as an adjunctive therapy in TRD, detailing its mechanism of action, pharmacokinetic profile, and a summary of key clinical trial data and protocols.

### **Mechanism of Action**

**Lanicemine** functions as a non-competitive, voltage-dependent antagonist at the NMDA receptor, binding within the ion channel pore.[4] The "low-trapping" characteristic of **lanicemine** refers to its rapid dissociation rate from the NMDA receptor channel.[4] This is in contrast to



ketamine, which has a slower off-rate.[5] The proposed mechanism for the antidepressant effects of NMDA receptor antagonists involves the modulation of glutamatergic signaling, leading to synaptogenesis and neuroplasticity.[6] By blocking NMDA receptors, these compounds are thought to disinhibit downstream signaling pathways, resulting in the release of brain-derived neurotrophic factor (BDNF) and subsequent upregulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6]

**Caption:** Proposed signaling pathway of **Lanicemine**.

#### **Pharmacokinetics and Metabolism**

**Lanicemine** is a low-clearance compound primarily eliminated through urinary excretion.[7] Following intravenous infusion, it is the major circulating component in plasma.[7] The pharmacokinetic profile of **lanicemine** is best described by a two-compartment model with zero-order input and first-order elimination.[8]

Table 1: Pharmacokinetic Parameters of Lanicemine

| Parameter                                       | Value         | Reference |
|-------------------------------------------------|---------------|-----------|
| Systemic Clearance (CL)                         | 9.43 L/h      | [8]       |
| Central Compartment Volume of Distribution (V1) | 106 L         | [8]       |
| Peripheral Volume of Distribution (V2)          | 47.3 L        | [8]       |
| Intercompartmental Clearance (Q)                | 75.7 L/h      | [8]       |
| Terminal Half-life (T1/2)                       | 9 to 16 hours | [9]       |

Metabolism of **lanicemine** results in several metabolites, with an O-glucuronide conjugate being the most abundant in excreta.[7]

# **Clinical Trials in Treatment-Resistant Depression**



The clinical development of **lanicemine** for TRD involved several key studies, with conflicting outcomes that ultimately led to its discontinuation for this indication.

# **Key Clinical Trial Data**

Table 2: Summary of Key Phase IIb Clinical Trials of Adjunctive Lanicemine in TRD

| Study    | N   | Treatmen<br>t Arms                                        | Dosing<br>Regimen                                                              | Primary<br>Endpoint                                                | Outcome                                                                                         | Referenc<br>e |
|----------|-----|-----------------------------------------------------------|--------------------------------------------------------------------------------|--------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|---------------|
| Study 9  | 152 | Lanicemine<br>100 mg,<br>Lanicemine<br>150 mg,<br>Placebo | 3<br>intravenou<br>s infusions<br>per week<br>for 3 weeks                      | Change in<br>MADRS<br>total score<br>from<br>baseline to<br>week 3 | Significant improveme nt in depressive symptoms with both lanicemine doses compared to placebo. | [10]          |
| Study 31 | 302 | Lanicemine<br>50 mg,<br>Lanicemine<br>100 mg,<br>Placebo  | intravenou<br>s infusions<br>over 12<br>weeks<br>(decreasin<br>g<br>frequency) | Change in<br>MADRS<br>total score<br>from<br>baseline to<br>week 6 | Neither lanicemine dose was superior to placebo in reducing depressive symptoms.                | [10][11]      |

## **Experimental Protocols**

Below are the generalized experimental protocols for the key Phase IIb clinical trials of **lanicemine** in TRD.

- 1. Patient Population:
- Inclusion Criteria:



- Adults aged 18-70 years.[10]
- Diagnosis of single episode or recurrent Major Depressive Disorder (MDD).[10]
- History of inadequate response to at least one antidepressant treatment in the current episode.[3]
- Ongoing treatment with an allowed antidepressant for at least four weeks prior to screening.[10]
- Exclusion Criteria:
  - History of psychosis or bipolar disorder.
  - Substance use disorder within the past year.
  - Significant suicidal ideation.
- 2. Study Design:
- Randomized, double-blind, placebo-controlled, parallel-arm studies.[10][11]
- Patients were randomized to receive intravenous infusions of lanicemine or saline placebo as an adjunct to their ongoing antidepressant medication.[10][11]
- 3. Dosing and Administration:
- Lanicemine was administered as an intravenous infusion.[10][11]
- Dosages investigated included 50 mg, 100 mg, and 150 mg per infusion.[10][11]
- The frequency and duration of infusions varied between studies, for example, three times a
  week for three weeks in Study 9, and a total of 15 infusions over 12 weeks with decreasing
  frequency in Study 31.[10]
- 4. Efficacy and Safety Assessments:
- Primary Efficacy Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[10][11]







- Secondary Efficacy Endpoints:
  - Response and remission rates.[11]
  - Changes in the Clinical Global Impression (CGI) scale.[11]
  - Quick Inventory of Depressive Symptomatology Self-Report (QIDS-SR) score.[11]
  - Sheehan Disability Scale (SDS) score.[11]
- Safety Assessments:
  - Monitoring of adverse events.[12]
  - Vital signs, physical examinations, and clinical laboratory evaluations.
  - Assessment of dissociative and psychotomimetic effects, often using the Clinician-Administered Dissociative States Scale (CADSS).[12]





Click to download full resolution via product page

Caption: Generalized workflow for Lanicemine clinical trials.

## **Safety and Tolerability**

**Lanicemine** was generally well-tolerated in clinical trials.[3][11] The most commonly reported adverse event was dizziness, which appeared to be dose-related.[2][12] Importantly,



**lanicemine** was associated with minimal psychotomimetic and dissociative side effects compared to ketamine.[1][2] In one study, while 8% of patients in the 100 mg **lanicemine** group reported dissociative symptoms compared to 4% in the placebo group, only a very small percentage had high scores on the Clinician-Administered Dissociative States Scale (CADSS). [12]

Table 3: Key Safety Findings

| Adverse Event              | Frequency   | Note                                    | Reference |
|----------------------------|-------------|-----------------------------------------|-----------|
| Dizziness                  | Most common | Dose-related and transient.             | [2][12]   |
| Dissociative<br>Symptoms   | Low         | Significantly lower than with ketamine. | [12]      |
| Psychotomimetic<br>Effects | Minimal     | A key differentiator from ketamine.     | [1][2]    |

## **Conclusion and Future Directions**

The investigation of **lanicemine** as an adjunctive therapy for treatment-resistant depression provides valuable insights into the therapeutic potential and challenges of targeting the NMDA receptor. While the initial promise of a rapid-acting antidepressant with a favorable safety profile was not realized in pivotal trials, the research highlighted the complexities of drug development for TRD. Post-hoc analyses of the failed Study 31 suggested that patient characteristics, such as baseline depression severity, and trial design elements may have influenced the outcome, indicating that high placebo response rates can be a significant hurdle even in studies of treatment-refractory populations.[10]

For researchers and drug development professionals, the story of **lanicemine** underscores the importance of robust clinical trial design and patient stratification in the pursuit of novel antidepressants. Future research in this area may focus on identifying biomarkers to predict response to NMDA receptor modulators and exploring alternative dosing strategies or patient populations that may benefit from this class of compounds. The development of other NMDA receptor antagonists with different pharmacological profiles continues, building on the lessons learned from compounds like **lanicemine**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Lanicemine Wikipedia [en.wikipedia.org]
- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects PMC [pmc.ncbi.nlm.nih.gov]
- 3. New medications for treatment-resistant depression: a brief review of recent developments | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. Neurophysiological and Clinical Effects of the NMDA Receptor Antagonist Lanicemine (BHV-5500) in PTSD: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanicemine Hydrochloride Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. Pharmacokinetics, metabolism and excretion of [14C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects | Semantic Scholar [semanticscholar.org]
- 8. Population pharmacokinetic analysis of lanicemine (AZD6765), an NMDA channel blocker, in healthy subjects and patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist Lanicemine on Behavioral Sensitization in Individuals With Symptoms of PTSD PMC [pmc.ncbi.nlm.nih.gov]







• To cite this document: BenchChem. [Application Notes and Protocols: Lanicemine as an Adjunctive Therapy in Treatment-Resistant Depression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674462#lanicemine-as-an-adjunctive-therapy-in-treatment-resistant-depression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com